2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Overview
Description
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide is an organic compound with the molecular formula C12H18ClN3O It is a derivative of isonicotinamide, featuring a chloro group and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isonicotinamide moiety to its corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted isonicotinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain enhances its binding affinity to these targets, while the chloro group may facilitate covalent interactions. The compound’s effects are mediated through pathways involving neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- 2-Chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide
Uniqueness
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in biological assays, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-16(4-2)8-7-15-12(17)10-5-6-14-11(13)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOVMQORBWHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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